Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5. The purity is usually 95%.
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Scientific Research Applications
- The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is significant because this substructure plays a central role in successful drugs such as Atorvastatin and Sunitinib. These drugs are used for cholesterol management and cancer treatment, respectively .
- The 4-oxo derivatives of pyrrole-3-carboxylic acids, including our compound, exhibit bioactive properties. Researchers have explored their antimalarial and HIV-1 protease inhibitory activities, inspiring various synthetic approaches .
- Our compound’s structural features make it an interesting candidate for antimicrobial studies. Researchers have evaluated its antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Additionally, novel derivatives related to our compound, such as 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate, have been synthesized and tested for antitumor activity. Some derivatives showed promising growth inhibition in human solid tumor cell lines .
- The compound’s synthesis involves cyclization modes of a glycine-derived enamino amide. High yield and operational simplicity characterize the synthetic procedure .
- Researchers have explored cyclization reactions of similarly functionalized enamines, revealing preferred pathways under specific conditions .
- A green approach for synthesizing related compounds involved using methyl arenes as aldehyde surrogates, in situ urea generation, and eco-friendly lactic acid as a catalyst. This approach aligns with sustainable practices .
- While not directly related to our compound, researchers have developed efficient synthesis methods for novel 1,5-benzothiazepine derivatives incorporating sulfonyl groups. These derivatives may have diverse applications.
- Enaminones, like our compound, have been widely used as precursors to pyrrolin-4-ones. Oxidative cyclization of β-enaminones and other approaches have been explored .
Drug Discovery and Medicinal Chemistry
Antimicrobial and Antitumor Activity
Organic Synthesis and Cyclization Reactions
Green Chemistry and Solvent-Free Synthesis
Sulfonyl Derivatives and 1,5-Benzothiazepines
Enaminone Chemistry and Ring-Opening Cyclization
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves the condensation of 2-thiouracil with ethyl acetoacetate, followed by the reaction of the resulting product with 2-bromo-1-(2-thienyl)ethanone. The resulting intermediate is then reacted with 1,4-diaminobutane to form the final product.", "Starting Materials": [ "2-thiouracil", "ethyl acetoacetate", "2-bromo-1-(2-thienyl)ethanone", "1,4-diaminobutane" ], "Reaction": [ "Step 1: Condensation of 2-thiouracil with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-thioxo-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 2: Reaction of ethyl 2-thioxo-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate with 2-bromo-1-(2-thienyl)ethanone in the presence of potassium carbonate to form methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate intermediate.", "Step 3: Reaction of the intermediate with 1,4-diaminobutane in the presence of triethylamine to form the final product, Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] } | |
CAS RN |
946330-22-9 |
Molecular Formula |
C19H19N3O4S2 |
Molecular Weight |
417.5 |
IUPAC Name |
methyl 4-oxo-3-[4-oxo-4-(thiophen-2-ylmethylamino)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-18(25)12-6-7-14-15(10-12)21-19(27)22(17(14)24)8-2-5-16(23)20-11-13-4-3-9-28-13/h3-4,6-7,9-10H,2,5,8,11H2,1H3,(H,20,23)(H,21,27) |
InChI Key |
CHBBFBQHRAKILZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC=CS3 |
solubility |
not available |
Origin of Product |
United States |
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